molecular formula C18H18N2O4S B6355615 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one CAS No. 1023468-48-5

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one

Cat. No.: B6355615
CAS No.: 1023468-48-5
M. Wt: 358.4 g/mol
InChI Key: FKUMMIKDKOLDPR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 4-methylbenzenesulfonylhydrazide in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazoline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-((4-methylphenyl)sulfonyl)-2-pyrazolin-4-one: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Ethoxyphenyl)-3-((4-chlorophenyl)sulfonyl)-2-pyrazolin-4-one: The presence of a chlorine atom in the sulfonyl group can lead to different chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-((4-nitrophenyl)sulfonyl)-2-pyrazolin-4-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-methylphenyl)sulfonyl-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-24-15-8-6-14(7-9-15)20-12-17(21)18(19-20)25(22,23)16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUMMIKDKOLDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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